11-Hydroxysaxitoxin sulfate

Descripción

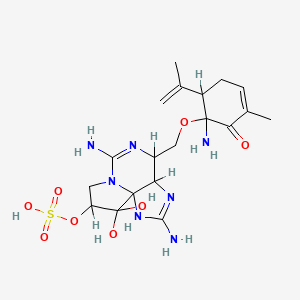

Structure

2D Structure

Propiedades

Número CAS |

68107-90-4 |

|---|---|

Fórmula molecular |

C19H29N7O8S |

Peso molecular |

515.5 g/mol |

Nombre IUPAC |

[2,6-diamino-4-[(1-amino-3-methyl-2-oxo-6-prop-1-en-2-ylcyclohex-3-en-1-yl)oxymethyl]-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate |

InChI |

InChI=1S/C19H29N7O8S/c1-8(2)10-5-4-9(3)14(27)17(10,22)33-7-11-13-18(25-15(20)24-13)19(28,29)12(34-35(30,31)32)6-26(18)16(21)23-11/h4,10-13,28-29H,1,5-7,22H2,2-3H3,(H2,21,23)(H3,20,24,25)(H,30,31,32) |

Clave InChI |

OJGSTYDPCUYWRU-UHFFFAOYSA-N |

SMILES canónico |

CC1=CCC(C(C1=O)(N)OCC2C3C4(C(C(CN4C(=N2)N)OS(=O)(=O)O)(O)O)NC(=N3)N)C(=C)C |

Origen del producto |

United States |

Biosynthesis and Genetic Determinants of 11 Hydroxysaxitoxin Sulfate

Producer Organisms and Geographic Distribution

The production of 11-hydroxysaxitoxin sulfate (B86663) and other saxitoxin (B1146349) analogs is not uniformly distributed among microbial species. It is confined to specific genera within two distinct domains of life, each with a characteristic geographic distribution influenced by environmental factors.

Several species of marine dinoflagellates are well-documented producers of saxitoxins, including 11-hydroxysaxitoxin sulfate. Among the most prominent are species within the genera Alexandrium, Gymnodinium, and Pyrodinium. These organisms are often associated with harmful algal blooms (HABs), commonly known as "red tides," which can lead to the accumulation of toxins in shellfish and cause paralytic shellfish poisoning (PSP) in humans.

The genus Alexandrium is globally distributed, found in coastal waters from sub-polar to tropical regions. whoi.edu Species such as Alexandrium tamarense, Alexandrium catenella, and Alexandrium fundyense are notable for their production of a range of saxitoxin derivatives. Blooms of toxic Alexandrium species are a recurrent problem along the coasts of North America, Europe, and Asia. whoi.edunih.gov For instance, Alexandrium blooms occur along the East Coast of the United States from Maine to New Jersey and on the West Coast from Alaska to California. whoi.edu

Gymnodinium catenatum is another significant producer of saxitoxins and is found in temperate and tropical waters worldwide. This species is unique in its ability to form long chains of cells. Blooms of G. catenatum have been reported in regions including the coasts of Spain, Portugal, Japan, Australia, and Mexico.

Pyrodinium bahamense is a tropical dinoflagellate species known for producing saxitoxins. It is prevalent in the Indo-Pacific region, including the Philippines and Papua New Guinea, as well as in the Atlantic, in areas like the Caribbean Sea and the Gulf of Mexico.

Table 1: Marine Dinoflagellate Producers of Saxitoxin Analogs

| Genus | Notable Species | Geographic Distribution |

|---|---|---|

| Alexandrium | A. tamarense, A. catenella, A. fundyense | Global, from sub-polar to tropical coastal waters |

| Gymnodinium | G. catenatum | Temperate and tropical waters worldwide |

In freshwater ecosystems, the biosynthesis of saxitoxins is attributed to certain species of filamentous cyanobacteria. These prokaryotic organisms can form extensive blooms in lakes, rivers, and reservoirs, posing a threat to drinking water supplies and recreational water safety.

The genus Anabaena (some species now reclassified as Dolichospermum) includes several species capable of producing saxitoxins. For example, Anabaena circinalis is a known producer, with toxic strains found predominantly in Australia, while North American and European isolates of the same species tend to produce other types of toxins. nih.gov This geographical segregation of toxin production within a single species highlights the complex genetic and environmental factors that control biosynthesis. nih.gov

Cylindrospermopsis raciborskii is an invasive cyanobacterium of tropical origin that has expanded its range into temperate regions, including Europe and North America. researchgate.net While not all strains are toxic, some are capable of producing saxitoxins. The first saxitoxin biosynthesis gene cluster was identified in C. raciborskii T3. nih.gov

Species within the genus Aphanizomenon, such as Aphanizomenon flos-aquae, are also recognized as saxitoxin producers. These species are common in temperate freshwater bodies and can contribute to toxic blooms.

Table 2: Cyanobacterial Producers of Saxitoxin Analogs

| Genus | Notable Species | Geographic Distribution |

|---|---|---|

| Anabaena (Dolichospermum) | A. circinalis | Freshwater bodies, with geographically segregated toxicity |

| Cylindrospermopsis | C. raciborskii | Tropical and increasingly temperate freshwater systems |

Biosynthetic Pathway Elucidation

The biosynthesis of this compound follows a complex pathway that begins with simple precursor molecules and involves a series of enzymatic modifications. The genetic blueprint for this pathway is encoded within a cluster of genes known as the sxt gene cluster.

Early studies utilizing isotopically labeled compounds were instrumental in identifying the primary building blocks of the saxitoxin molecule. These precursor incorporation studies demonstrated that the carbon-nitrogen backbone of saxitoxin is derived from three key molecules: arginine, acetate, and methionine.

Arginine provides the guanidinium (B1211019) group and a significant portion of the heterocyclic core. Acetate, in the form of an acetyl-CoA-derived Claisen condensation product, contributes another segment of the carbon skeleton. The methyl group on the side chain is derived from S-adenosylmethionine (SAM), which is formed from methionine. nih.gov

The assembly and modification of the saxitoxin molecule are catalyzed by a series of enzymes encoded by the sxt gene cluster. The biosynthesis of this compound involves the formation of the core saxitoxin structure, followed by specific hydroxylation and sulfation reactions.

The pathway is initiated by a unique polyketide synthase-like enzyme, SxtA. Subsequent enzymatic reactions include cyclizations, reductions, and the transfer of a carbamoyl (B1232498) group to form the basic saxitoxin molecule. wikipedia.org

The formation of 11-hydroxysaxitoxin involves the hydroxylation of the C-11 position of the saxitoxin core. This reaction is catalyzed by a dioxygenase, likely encoded by genes such as sxtH and sxtT. nih.govnih.gov Following hydroxylation, the final step in the formation of this compound is the transfer of a sulfate group to the hydroxyl group at the 11-position. This O-sulfation is carried out by a sulfotransferase enzyme, SxtSUL. nih.govacs.org In some organisms, another sulfotransferase, SxtN, is responsible for N-sulfation at a different position on the molecule, leading to the production of other saxitoxin derivatives. nih.govnih.gov

Table 3: Key Enzymatic Steps in this compound Biosynthesis

| Step | Enzyme(s) | Function |

|---|---|---|

| Initiation | SxtA | Polyketide synthase-like activity, initial condensation |

| Core Assembly | Various Sxt enzymes | Cyclizations, reductions, carbamoyl transfer |

| Hydroxylation | SxtH/SxtT (Dioxygenase) | Hydroxylation at the C-11 position |

The initiation of saxitoxin biosynthesis is a critical step catalyzed by the enzyme SxtA. This large, multidomain protein exhibits features characteristic of polyketide synthases (PKSs). PKSs are a class of enzymes that synthesize complex natural products by a series of condensation reactions involving activated carboxylic acid units.

SxtA is responsible for the initial Claisen condensation reaction between an arginine-derived intermediate and a propionate unit derived from acetate and SAM. nih.gov This reaction forms the initial carbon-carbon bond that sets the stage for the subsequent cyclization reactions leading to the formation of the tricyclic saxitoxin core. The PKS-like nature of SxtA underscores the diverse catalytic strategies employed in the biosynthesis of complex microbial toxins.

Enzymatic Steps and Catalytic Domains

Hydroxylation Reactions (e.g., 11-hydroxysaxitoxin formation by oxygenases like GxtA)

The biosynthesis of 11-hydroxysaxitoxin, a key intermediate in the formation of gonyautoxins, is catalyzed by a specific hydroxylation reaction. This step involves the introduction of a hydroxyl group at the C-11 position of the saxitoxin backbone. This reaction is carried out by a Rieske-type oxygenase known as GxtA.

Research has demonstrated that GxtA facilitates the stereoselective conversion of saxitoxin (STX) into 11-β-hydroxySTX. acs.orgamanote.com This enzymatic transformation is highly specific, yielding a single hydroxylated precursor for subsequent sulfation reactions. acs.org The absence of GxtA homologues capable of producing the 11-α-hydroxySTX epimer, combined with the lack of this compound in natural product extracts, further supports the specific role of GxtA in producing the β-hydroxylated form. acs.org

The broader family of oxygenases, including SxtT, also plays a role in the hydroxylation of saxitoxin precursors. researchgate.netnih.gov While GxtA is primarily responsible for the C-11 β-hydroxylation of saxitoxin, SxtT has been shown to catalyze hydroxylation at the C-12 position of β-saxitoxinol. researchgate.net These findings highlight the diverse roles of oxygenases in creating the various saxitoxin analogues observed in nature.

Sulfation Reactions (e.g., Sulfotransferases like SxtSUL, PAPS dependence)

Following hydroxylation, the saxitoxin backbone undergoes sulfation, a critical step in the formation of this compound, more commonly known as gonyautoxin. This reaction is catalyzed by a class of enzymes called sulfotransferases, which transfer a sulfonate group from a donor molecule to the hydroxylated saxitoxin intermediate.

The key enzyme responsible for the O-sulfation at the C-11 position is SxtSUL. acs.orgamanote.com This O-sulfotransferase utilizes the 11-β-hydroxySTX produced by GxtA as its substrate to generate gonyautoxin 3 (GTX3). acs.org Subsequently, GTX3 can epimerize to form gonyautoxin 2 (GTX2). acs.org This indicates that a single O-sulfotransferase, SxtSUL, is responsible for the production of both GTX2 and GTX3 from a single hydroxylated precursor. acs.org

The sulfation reaction is dependent on the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). acs.orgnih.govepa.gov Sulfotransferases, including SxtSUL, contain a conserved PAPS binding site that is essential for their catalytic activity. nih.gov The availability of PAPS within the cell is a crucial factor in the regulation of sulfation processes. epa.gov

In addition to O-sulfotransferases like SxtSUL, N-sulfotransferases such as SxtN also contribute to the diversity of saxitoxin analogues by adding sulfate groups to nitrogen atoms on the saxitoxin molecule, leading to the formation of compounds like gonyautoxin 5. acs.orgamanote.comnih.gov

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Gene | Function | Substrate | Product |

| GxtA | gxtA | Rieske Oxygenase | Saxitoxin (STX) | 11-β-hydroxySTX |

| SxtSUL | sxtSUL | O-Sulfotransferase | 11-β-hydroxySTX | Gonyautoxin 3 (GTX3) |

Genetic Basis of Biosynthesis

The biosynthesis of saxitoxin and its numerous analogues, including this compound, is governed by a dedicated set of genes organized into a biosynthetic gene cluster, commonly referred to as the sxt gene cluster.

Identification and Characterization of sxt Gene Clusters

The sxt gene cluster was first identified and characterized in cyanobacteria. nih.govnih.gov In the cyanobacterium Cylindrospermopsis raciborskii T3, the cluster spans approximately 35 kilobases and contains genes encoding the core biosynthetic enzymes, as well as tailoring enzymes, transporters, and regulatory proteins. nih.govoup.com Homologous sxt gene clusters have since been found in various saxitoxin-producing cyanobacterial genera, including Anabaena, Aphanizomenon, and Lyngbya. mdpi.com

In dinoflagellates, which are eukaryotes, the identification of sxt genes has been more challenging due to their massive and complex genomes. nih.govoup.com However, comprehensive transcriptome analyses of saxitoxin-producing dinoflagellates like Alexandrium species have revealed the presence of numerous putative homologues of the cyanobacterial sxt genes. oup.comcncb.ac.cn These dinoflagellate sxt genes exhibit typical eukaryotic features, such as poly-A tails, indicating that they are encoded in the nuclear genome of the dinoflagellate and not by symbiotic bacteria. mdpi.com While in cyanobacteria the sxt genes are typically found in a contiguous cluster, their organization in the vast dinoflagellate genome is still under investigation and they may not be as tightly clustered. mdpi.com

Evolution of Biosynthetic Genes and Analogue Diversity

The evolutionary history of the sxt gene cluster is complex and thought to involve multiple horizontal gene transfer (HGT) events. plos.org Phylogenetic analyses suggest that some of the core sxt genes, such as sxtA and sxtG, may have been acquired by an ancestral dinoflagellate from a prokaryotic source. mdpi.comnih.gov However, the evolutionary paths of other tailoring enzymes that give rise to the diverse array of saxitoxin analogues appear to be more convoluted, with evidence suggesting that the biosynthetic pathway was likely assembled independently in cyanobacteria and dinoflagellates, utilizing some evolutionarily related proteins. nih.govoup.comrutgers.edu

The diversity of saxitoxin analogues, including the various hydroxylated and sulfated forms, is a direct result of the presence and expression of different tailoring enzymes encoded within the sxt gene cluster. oup.com For example, the presence of a functional gxtA gene leads to the production of 11-hydroxysaxitoxin, and the subsequent action of SxtSUL results in the formation of this compound. Variations or disruptions in these tailoring enzyme genes across different strains and species can lead to distinct toxin profiles. nih.gov

Heterologous Expression Systems for Biosynthesis Research

The study of the saxitoxin biosynthetic pathway has been significantly advanced through the use of heterologous expression systems. The complexity of the native producing organisms, particularly dinoflagellates, makes direct genetic manipulation difficult. Therefore, expressing individual sxt genes or portions of the gene cluster in more tractable hosts like Escherichia coli and the cyanobacterium Synechocystis sp. has become a valuable tool for functional characterization of the encoded enzymes. nih.gov

For instance, the heterologous expression of SxtA, the initial enzyme in the pathway, in E. coli has been used to confirm its role in condensing substrates to form early intermediates of saxitoxin. researchgate.net Similarly, the activity of native sxt promoters has been successfully tested in E. coli and Synechocystis, demonstrating the feasibility of using these hosts for producing saxitoxin and its analogues for research and biomedical applications. nih.gov These expression systems provide a platform to biochemically confirm the function of tailoring enzymes, such as hydroxylases and sulfotransferases, and to elucidate the precise steps in the formation of complex analogues like this compound. nih.govresearchgate.net

Molecular Mechanisms of Action of 11 Hydroxysaxitoxin Sulfate Analogs

Interaction with Voltage-Gated Sodium Channels (VGSCs)

The primary molecular target of 11-hydroxysaxitoxin sulfate (B86663) and its analogs is the voltage-gated sodium channel. mdpi.comontosight.ai By binding to these channels, the toxins obstruct the influx of sodium ions, thereby preventing the depolarization of the cell membrane and the propagation of action potentials. researchgate.netwikipedia.org This blockade of nerve and muscle cell excitability is the fundamental mechanism behind paralytic shellfish poisoning (PSP). researchgate.netmdpi.com

Binding Site Characterization (Site 1)

Saxitoxin (B1146349) and its derivatives, including the 11-hydroxysaxitoxin sulfate analogs, bind to a specific receptor site on the VGSC known as "Site 1". researchgate.netmdpi.comsemanticscholar.org This binding site is located at the outer pore of the channel, effectively plugging the channel and preventing the passage of sodium ions. mdpi.comwikipedia.orgsemanticscholar.org Site 1 is a common binding site for a group of neurotoxins referred to as pore-blocking toxins, which also includes tetrodotoxin (B1210768) (TTX). researchgate.netmdpi.comsemanticscholar.org The interaction is mediated by the positively charged guanidinium (B1211019) groups present in the saxitoxin molecule, which interact with negatively charged carboxyl groups of amino acid residues within the channel's pore. mdpi.comnih.gov

The binding of saxitoxin analogs to Site 1 is a reversible process. wikipedia.org The high affinity and specificity of this interaction are central to the potent biological activity of these toxins. researchgate.net

Molecular Interactions and Conformational Dynamics

The binding of this compound analogs to Site 1 of the VGSC is a complex process governed by various molecular interactions. The two guanidinium groups of the saxitoxin core structure are essential for this interaction, forming strong electrostatic bonds with acidic amino acid residues in the channel pore. nih.govnih.gov Additionally, hydrogen bonds, particularly involving the hydroxyl groups at the C-12 position, are critical for stabilizing the toxin-channel complex. nih.govnih.gov

Structure-Activity Relationships in Sulfated Saxitoxin Analogues

The biological potency of saxitoxin analogs is not uniform and is significantly influenced by the specific chemical modifications to the core saxitoxin structure. nih.govcore.ac.uk These structural variations, particularly sulfation and epimerization, play a crucial role in determining the binding affinity and, consequently, the toxicity of the different analogs. nih.govresearchgate.net

Influence of Sulfation on Binding Affinity

The addition of a sulfate group to the saxitoxin molecule, as seen in the gonyautoxins (GTXs), has a notable impact on binding affinity. Generally, sulfation at the C-11 position, creating GTX2 and GTX3, results in a lower binding affinity and toxicity compared to the non-sulfated parent compound, saxitoxin. nih.govcore.ac.uk However, the presence of a bulky and negatively charged sulfate group at C-11 does not drastically reduce biological activity. nih.gov

Competitive displacement assays have shown that the negative charge of the sulfate group on the carbamoyl (B1232498) nitrogen has a more significant impact on reducing VGSC binding affinity than the sulfate group at the C11 position. acs.org Docking studies also suggest that while C-11 sulfated toxins have a lower binding energy than their non-sulfated counterparts in some models, the sulfate group can establish electrostatic interactions with specific amino acid residues in the channel. core.ac.uk

| Toxin Analog | Relative Potency (to STX) | Key Structural Feature | Reference(s) |

| Saxitoxin (STX) | 1 | Non-sulfated | nih.gov |

| Gonyautoxin II (GTX2) | 0.20 | 11α-O-sulfate | nih.gov |

| Gonyautoxin III (GTX3) | 0.42 | 11β-O-sulfate | nih.gov |

Epimerization and its Impact on Biological Activity (e.g., GTX2 and GTX3 Interconversion)

Gonyautoxin II (GTX2) and Gonyautoxin III (GTX3) are epimers, meaning they differ only in the stereochemical orientation of the sulfate group at the C-11 position (11α in GTX2 and 11β in GTX3). nih.govnih.gov These two epimers can interconvert, particularly under changes in pH. wikipedia.orgnih.gov For instance, GTX3 can epimerize to GTX2 in an aqueous solution at pH 8. wikipedia.orgnih.gov

This epimerization has a direct consequence on the biological activity of the toxin mixture. Studies on the squid giant axon have demonstrated that GTX3 is more potent than GTX2 in blocking the sodium channel. nih.gov This difference in potency suggests that the specific spatial arrangement of the sulfate group influences the interaction with the binding site on the VGSC. The geometric alignment of the functional groups in one epimer may be more favorable for binding to the receptor site than the other. nih.gov This highlights the subtle yet significant role of stereochemistry in the molecular mechanism of these toxins.

Ecological Roles and Environmental Dynamics of 11 Hydroxysaxitoxin Sulfate

Accumulation and Trophic Transfer in Aquatic Ecosystems

The journey of 11-hydroxysaxitoxin sulfate (B86663) through aquatic ecosystems is a critical area of study, with implications for both environmental health and public safety. docksci.com Its accumulation in organisms and subsequent transfer through the food web can lead to widespread impacts.

Bioaccumulation in Filter-Feeding Organisms (e.g., Bivalve Molluscs)

Filter-feeding organisms, particularly bivalve molluscs such as mussels, clams, oysters, and scallops, are primary vectors for the accumulation of 11-hydroxysaxitoxin sulfate. lookchem.comfao.org During harmful algal blooms, these organisms ingest toxic dinoflagellates, leading to the concentration of toxins within their tissues to levels that can be harmful to consumers. nih.govexplorationpub.com

The following table provides examples of bivalve species known to accumulate paralytic shellfish toxins, including this compound.

| Common Name | Scientific Name | Environment |

| Blue mussel | Mytilus edulis | Marine |

| Butter clam | Saxidomus giganteus | Marine |

| Scallop | Various species | Marine |

| Oyster | Various species | Marine |

| Clam | Various species | Marine |

This table showcases common bivalve molluscs that are known to accumulate paralytic shellfish toxins. The specific toxin profiles can vary depending on the geographic location and the species of toxic algae present.

Transfer through Food Webs (e.g., Zooplankton, Fish, Marine Mammals)

The trophic transfer of this compound extends beyond bivalve molluscs, impacting a wide range of marine life. Zooplankton can graze on toxic dinoflagellates, becoming a vector for the transfer of toxins to higher trophic levels. Fish that consume either toxic phytoplankton or contaminated zooplankton can also accumulate these toxins. nih.gov

This biomagnification process can have severe consequences for top predators. There have been documented cases of marine mammal mortalities, including whales, linked to the consumption of fish or shellfish containing high levels of paralytic shellfish toxins. lookchem.com The accumulation of these toxins in commercially important fish species also poses a significant threat to human health. nih.gov

Physiological Roles within Producing Organisms

The precise physiological role of this compound and other PSTs within the organisms that produce them, such as dinoflagellates and cyanobacteria, is not yet fully understood. ifremer.fr However, several hypotheses have been proposed.

One theory suggests that these toxins may serve as a chemical defense mechanism, deterring grazing by zooplankton and other herbivores. The production of potent neurotoxins could provide a competitive advantage to the toxin-producing algae, allowing them to form dense blooms.

Another possibility is that these compounds are involved in intercellular signaling or other metabolic processes within the algal cells. Research has identified specific enzymes, such as sulfotransferases, in dinoflagellates like Gymnodinium catenatum that are involved in the biosynthesis of sulfated PSTs like this compound. nih.govmdpi.com This suggests a controlled and specific biological function for these molecules. The presence of genes encoding for these enzymes in toxic cyanobacteria further supports the idea of a defined physiological role. nih.gov The interactions between the toxin-producing algae and their associated bacterial communities may also play a role in toxin production and physiology. researchgate.net

Environmental Fate and Degradation Pathways

The persistence and transformation of this compound in the aquatic environment are influenced by a combination of biotic and abiotic factors. While information on the specific environmental fate of this compound is limited, studies on related PSTs provide some insights. lookchem.com

Biotransformation is a key process. As mentioned earlier, bivalve molluscs can metabolize ingested toxins, leading to the formation of various analogs. nih.gov Bacterial degradation may also play a role in the breakdown of these toxins in the water column and sediments.

Abiotic factors such as pH and temperature can also affect the stability and transformation of PSTs. For instance, epimerization, the conversion of one epimer to another, can occur under certain conditions, potentially altering the toxicity of the toxin mixture. nih.govacs.org The conversion of GTX3 to GTX2, which are epimers of this compound, has been observed over time in laboratory settings. nih.govacs.org The hydrophilic nature of many PSTs may contribute to their relatively rapid depuration from organisms like mussels compared to more lipophilic toxins. who.int

Further research is needed to fully elucidate the environmental degradation pathways of this compound and to understand how environmental conditions influence its persistence and toxicity in aquatic ecosystems.

Advanced Analytical Methodologies in 11 Hydroxysaxitoxin Sulfate Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS)

The definitive identification and structural characterization of 11-hydroxysaxitoxin sulfate (B86663) and its analogs are heavily dependent on spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this regard.

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of 11-hydroxysaxitoxin sulfate. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragment ions. This fragmentation pattern serves as a molecular fingerprint, aiding in the structural confirmation and differentiation from other saxitoxin (B1146349) analogs. The fragmentation of the sulfate group and the characteristic losses from the tricyclic core are key identifiers in the MS/MS spectrum.

Table 1: Key Spectroscopic Data for Saxitoxin Analogs

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| ¹H NMR | Proton chemical shifts and coupling constants | Elucidates the proton environment and connectivity. |

| ¹³C NMR | Carbon chemical shifts | Confirms the carbon skeleton. |

| COSY | Correlation of coupled protons | Establishes proton-proton connectivity. |

| NOESY | Through-space proton-proton correlations | Determines stereochemistry, including at C11. |

| HRMS | Accurate mass measurement | Determines the elemental formula. |

| MS/MS | Fragmentation pattern | Provides structural confirmation and differentiation from isomers. |

Chromatographic Separation and Quantification (e.g., LC-MS/MS)

Given that this compound often exists as a mixture of epimers (GTX2 and GTX3) and with other paralytic shellfish toxins (PSTs), its separation and quantification present a significant analytical challenge. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of these toxins. nih.govnih.govresearchgate.net

Liquid Chromatography (LC) , particularly hydrophilic interaction liquid chromatography (HILIC), is well-suited for separating the highly polar saxitoxin analogs. The choice of stationary phase and mobile phase composition is critical for achieving baseline separation of the isomers. The elution order of PSTs in HILIC is typically C-toxins followed by gonyautoxins and then saxitoxins. researchgate.net

Tandem Mass Spectrometry (MS/MS) provides the high selectivity and sensitivity required for detecting and quantifying low levels of this compound in complex matrices such as shellfish tissue. researchgate.net The use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) allows for the specific detection of the target analyte by monitoring a specific precursor ion to product ion transition. This minimizes interference from other co-eluting compounds. The development of robust LC-MS/MS assays is crucial for monitoring these toxins in seafood and for research purposes. nih.gov

Table 2: Typical LC-MS/MS Parameters for PST Analysis

| Parameter | Description |

|---|---|

| LC Column | HILIC chemistry is commonly employed for polar analytes. |

| Mobile Phase | A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is often used. |

| Ionization | Electrospray ionization (ESI) in positive mode is typical. |

| MS/MS Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). |

| Precursor Ion | The protonated molecule [M+H]⁺ of this compound. |

| Product Ions | Characteristic fragment ions resulting from the loss of SO₃ and other neutral losses. |

The lack of certified reference materials for all PST analogs, including some C-11 hydroxylated M-toxins, can pose a challenge for accurate quantification. researchgate.net In such cases, relative molar response factors can be used to improve the accuracy of semiquantitative analysis. researchgate.net

Receptor Binding Assays for Comparative Activity Studies

Receptor binding assays (RBAs) are fundamental in assessing the biological activity of saxitoxin and its analogs, including this compound. nih.govnoaa.govnih.gov These assays measure the binding affinity of a toxin to its molecular target, the voltage-gated sodium channel (VGSC). nih.gov The affinity of a particular analog for the receptor is generally proportional to its toxicity. noaa.gov

The principle of a competitive RBA involves a radiolabeled toxin, typically tritiated saxitoxin ([³H]STX), and a source of the VGSC, often a rat brain homogenate. nih.govnoaa.gov Unlabeled toxins in a sample compete with the [³H]STX for binding to the receptor. The amount of radioactivity displaced is proportional to the concentration and affinity of the competing toxin. By comparing the displacement caused by an unknown sample to that of a saxitoxin standard, the total toxicity of the sample can be determined in saxitoxin equivalents. nih.gov

RBAs are valuable for comparing the potencies of different saxitoxin analogs. For instance, studies have shown that the affinity of gonyautoxins (which include this compound isomers) for the VGSC can vary. acs.org The presence and position of the sulfate group, as well as the stereochemistry at C11, can influence the binding affinity. For example, the Ki values for GTX2/3 and 11-α/β-hydroxySTX are similar, indicating comparable VGSC affinity. acs.org However, the affinity of other analogs can differ significantly, highlighting the importance of the specific chemical structure in receptor binding. acs.org

Table 3: Key Parameters in Receptor Binding Assays

| Parameter | Description |

|---|---|

| Kd | Dissociation constant; a measure of the affinity of a ligand for its receptor. Lower Kd indicates higher affinity. giffordbioscience.comnih.gov |

| Ki | Inhibition constant; represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. giffordbioscience.com |

| IC50 | The concentration of an inhibitor required to reduce a given biological activity by 50%. giffordbioscience.comnih.gov |

| Bmax | The maximum number of binding sites. giffordbioscience.com |

Bioengineering Approaches for Analog Production and Characterization

The limited availability of pure saxitoxin analogs from natural sources has spurred interest in bioengineering approaches for their production and characterization. Understanding the biosynthetic pathway of saxitoxin is fundamental to these efforts. The saxitoxin biosynthetic gene cluster (sxt) has been identified in cyanobacteria, and homologs are found in dinoflagellates. frontiersin.orgnih.gov

Bioengineering efforts can involve the heterologous expression of sxt genes in a more tractable host organism to produce specific saxitoxin precursors or analogs. For example, the gene sxtSUL encodes an O-sulfotransferase that is involved in the sulfation of the C11 hydroxyl group of saxitoxin precursors. nih.gov In vitro characterization of this enzyme has shown its activity with 11-α-hydroxySTX and 11-β-hydroxySTX, the putative precursors to GTX1/4 and GTX2/3, respectively. nih.gov

By manipulating the expression of specific genes within the sxt cluster, it may be possible to produce specific saxitoxin analogs, including this compound, in a controlled manner. This would provide a reliable source of these compounds for use as analytical standards and for further toxicological and pharmacological research. The scalable and modular total synthesis of saxitoxin and its analogs also represents a significant advancement, providing access to a diverse range of these molecules for research. bioengineer.org

These bioengineering and synthetic approaches, coupled with advanced analytical techniques, are paving the way for a deeper understanding of the structure-activity relationships of saxitoxin analogs and will aid in the development of improved detection methods and potential therapeutic applications. nih.govbioengineer.org

Research on Biotransformation and Derivatization of 11 Hydroxysaxitoxin Sulfate

Enzymatic Bioconversions by Associated Organisms

The enzymatic bioconversion of 11-hydroxysaxitoxin sulfate (B86663) and related PSTs is a significant area of research, particularly focusing on the role of bacteria associated with marine bivalves. These microorganisms have demonstrated the capacity to structurally modify PSTs, potentially altering their toxicity.

Key enzymatic transformations observed in PSTs, including analogs structurally similar to 11-hydroxysaxitoxin sulfate, involve several key reactions:

Reduction: The conversion of gonyautoxin 2+3 (GTX2/3) into gonyautoxin 1+4 (GTX1+4) has been observed in cell extracts of the dinoflagellate Alexandrium tamarense. mdpi.com This suggests the presence of enzymes capable of modifying the toxin structure.

Decarbamoylation: Certain clam species produce carbamoylase, an enzyme that hydrolyzes the carbamoyl (B1232498) and N-sulfocarbamoyl groups of PSTs, converting them into their decarbamoylated forms. researchgate.net

Sulfation: The introduction of a sulfate group onto the carbamoyl moiety, leading to the formation of C1 and C2 toxins, has been demonstrated in homogenates of the dinoflagellate Gymnodinium catenatum. mdpi.com

The following table summarizes some of the observed enzymatic bioconversions in PSTs:

| Enzyme/Organism Source | Toxin Substrate | Transformed Product(s) | Type of Conversion |

| Alexandrium tamarense homogenate | Gonyautoxin 2+3 (GTX2/3) | Gonyautoxin 1+4 (GTX1+4) | Reduction |

| Clam-derived carbamoylase | Carbamate and N-sulfocarbamoyl PSTs | Decarbamoylated analogues | Decarbamoylation |

| Gymnodinium catenatum homogenate | Not specified | C1 and C2 toxins | Sulfation |

| Pseudoalteromonas haloplanktis | PST mixture | Aliphatic products | Oxidation/Catabolism |

Chemical Transformation Pathways (e.g., Epimerization, Desulfation, Oxidation)

The chemical transformation of this compound can occur through several pathways, influencing its stability and structure. These transformations are often influenced by environmental factors such as pH and temperature.

Epimerization: The C-11 position of saxitoxin (B1146349) and its analogs, including this compound, can be a site for modification. For instance, gonyautoxin 2/3 (GTX2/3) are epimers that can interconvert. nih.gov

Stability and Transformation of C-11 Hydroxyl Analogs: Newly identified C-11 hydroxyl analogs of PSTs, sometimes referred to as "M-toxins," exhibit variable stability. Research has shown that lower pH and temperature conditions enhance the stability of these M-toxins. mdpi.comnih.gov Their chemical transformation pathways have been confirmed, for example, as M1 → M3 → M5 and M2 → M4 → M6. nih.gov

Oxidation: Saxitoxin and its derivatives are electrochemically active and can undergo oxidation at applied potentials greater than 0.8 volts. esf.edu The oxidation of saxitoxin can lead to the formation of several products with altered biological activity. nih.gov When heated in the presence of an oxidizing agent, saxitoxin can form at least five different oxidation products. nih.gov These oxidized forms have been shown to have a reduced affinity for binding to neuroblastoma-glioma hybrid cells and exhibit no toxic effects in mice. nih.gov The C8 guanidino group, when deprotonated at a pH greater than 8, makes saxitoxin more susceptible to oxidation. mdpi.com Exposure to light can also accelerate its oxidative degradation. mdpi.com Under alkaline conditions in the presence of oxygen, saxitoxin is unstable and degrades into fluorescent amino purine (B94841) derivatives. researchgate.net

The following table outlines key chemical transformation pathways for saxitoxin and its analogs:

| Transformation Pathway | Conditions | Resulting Products/Changes |

| Oxidation | Electrochemical potential > 0.8 V | Electrochemically active derivatives |

| Oxidation | Heating with oxidizing agent | Multiple non-toxic oxidation products |

| Oxidation | pH > 8 (deprotonated C8 guanidino group) | Increased susceptibility to oxidation |

| Oxidation | Alkaline conditions with oxygen | Fluorescent amino purine derivatives |

| Transformation of M-toxins | Dependent on pH and temperature | Interconversion between different M-toxin forms (e.g., M1 to M3 to M5) |

Synthesis of Novel Analogues for Structure-Activity Relationship Studies

The synthesis of novel analogues of this compound and other saxitoxin derivatives is a critical area of research for understanding their structure-activity relationships (SAR). The complex structure of saxitoxin has presented significant synthetic challenges, but recent advancements have enabled the creation of various analogs with modifications at key positions, including C-11. bioengineer.orgchemrxiv.org

A divergent synthetic strategy has been developed that allows for access to several naturally occurring guanidinium (B1211019) toxins, including those with modifications at C-11. nih.gov This approach has been instrumental in preparing compounds like 11-saxitoxinethanoic acid, which features a carbon substituent at the C-11 position. nih.gov The ability to introduce different groups at this position in an advanced intermediate facilitates the generation of a library of analogs for SAR studies. nih.gov

The synthesis of macrocyclic analogs of saxitoxin has also been explored to investigate the structural requirements for biological activity. nih.govresearchgate.net These studies have provided insights into the importance of the C-12 hydrate (B1144303) for binding to voltage-gated sodium channels. nih.gov Interestingly, some synthetic macrocyclic analogs that lack the C-12 hydrate still exhibit potent pharmacological activity. nih.gov

The stereoselective construction of a tertiary alcohol at the C-11 position, a key feature of the potent saxitoxin analog zetekitoxin AB, has been a focus of synthetic efforts. elsevierpure.com The development of methods to introduce functionality at C-11 has led to the synthesis of STX derivatives with a C-11β-hydroxyl group, which have shown more potent inhibitory activity than their C-11α counterparts. elsevierpure.com

The following table highlights some of the synthetic approaches and resulting analogues for SAR studies:

| Synthetic Strategy | Key Intermediate/Reaction | Target Analogues | Purpose of Synthesis |

| Divergent Synthesis | α-iodoenaminone | C-11 modified toxins (e.g., 11-saxitoxinethanoic acid) | Facilitate access to various C-11 substituted analogues for SAR studies. nih.gov |

| Intramolecular Michael Addition | Not specified | Macrocyclic saxitoxin analogues | Investigate the role of the macrocyclic framework and C-12 hydrate on activity. nih.gov |

| Mukaiyama-Hydration and 1,3-Dipolar Cycloaddition | Not specified | STX derivatives with C-11 tertiary alcohol | Stereoselective construction of the C-11 hydroxyl group for SAR studies. elsevierpure.com |

Future Directions in 11 Hydroxysaxitoxin Sulfate Research

Computational Chemistry and Molecular Modeling for Analog Design

Computational approaches are becoming indispensable tools in neurotoxicology and drug discovery, offering a rapid and cost-effective means to predict molecular interactions and guide synthetic efforts. For 11-hydroxysaxitoxin sulfate (B86663) and related paralytic shellfish toxins (PSTs), these methods are crucial for designing novel analogs with tailored affinities for voltage-gated sodium channels (NaVs).

Molecular docking simulations have provided significant insights into how saxitoxin (B1146349) (STX) and its derivatives, including hydroxylated and sulfated forms, bind within the pore of NaVs. nih.gov These models help to elucidate the relationship between a toxin's structure and its binding affinity, a proxy for its potential toxicity or therapeutic efficacy. nih.gov

Research has shown that the binding of PSTs is primarily governed by electrostatic interactions. nih.govdocksci.com The two guanidinium (B1211019) groups on the saxitoxin core are critical for lodging the molecule in the channel pore, interacting with acidic residues such as glutamic and aspartic acid in the P-loops of the channel protein. nih.govdocksci.comsciforum.net The hydroxyl group at C-12 and the carbamoyl (B1232498) side chain also form important hydrogen bonds that stabilize the toxin-receptor complex. nih.govdocksci.com

Computational studies comparing various STX analogs have revealed that modifications at different positions significantly alter the binding energy. For instance, the presence and orientation of sulfate groups, as seen in 11-hydroxysaxitoxin sulfate, can influence interactions with specific channel residues like lysine. docksci.com By systematically modeling these structural variations, researchers can predict which modifications are likely to enhance or diminish binding affinity. nih.govcreative-diagnostics.com This predictive power is essential for prioritizing which novel compounds should be synthesized and tested experimentally. mdpi.com

Table 1: Key Molecular Interactions in Saxitoxin Analog Binding to NaV Channels This interactive table summarizes residues in voltage-gated sodium channels that are critical for binding saxitoxin and its analogs, as identified through computational docking simulations.

| Interacting Toxin Group | Channel Domain/Residue | Type of Interaction | Significance |

|---|---|---|---|

| Guanidinium Groups | Acidic residues (e.g., E403, D400) | Electrostatic | Primary anchor, lodges toxin in the channel pore. nih.govdocksci.com |

| C-12 Hydroxyl Groups | Various P-loop residues | Hydrogen Bonding | Stabilizes the toxin-channel complex. nih.govdocksci.com |

| Sulfate Groups (e.g., GTXs) | Basic residues (e.g., K1237) | Electrostatic | Modulates binding affinity and specificity. docksci.com |

Building on predictive models, the next frontier is the de novo (from scratch) design of modified analogs. nih.govacs.org Total synthesis has empowered chemists to create unnatural analogs of STX, allowing for systematic modifications of its structure. nih.gov For example, research has demonstrated that the C-13 carbamoyl unit can be re-engineered with various other structural groups without significantly reducing the ligand's affinity for the receptor. nih.gov This opens the door to attaching functional payloads, such as photoaffinity labels or fluorescent probes, to the STX core. nih.govacs.org Such tools are invaluable for mapping the three-dimensional architecture of the sodium channel pore in greater detail. nih.gov

The goal of de novo design is to create molecules with improved pharmaceutical properties. creative-diagnostics.com By combining computational predictions with advanced synthetic strategies, it is possible to develop analogs that retain the potent channel-blocking ability of the parent toxin but possess reduced systemic toxicity. chemrxiv.org This could lead to the development of novel, long-acting local anesthetics or therapeutics for chronic pain. creative-diagnostics.combioengineer.org The ability to synthetically access diverse analogs in scalable quantities is fundamental to exploring these therapeutic possibilities. bioengineer.org

Investigation of Uncharacterized Analogues and Metabolites

Recent discoveries have included hydroxylated metabolites, known as M-toxins, found in mussels. researchgate.net Furthermore, unusual hydroxybenzoate analogs (GC-toxins) have been characterized in the dinoflagellate Gymnodinium catenatum. nih.govresearchgate.net These discoveries were made possible by the implementation of advanced analytical techniques like hydrophilic interaction liquid chromatography-mass spectrometry (HILIC-MS), which can detect compounds that are missed by older methods. researchgate.net Future research will focus on isolating and structurally elucidating these and other novel metabolites from various marine and freshwater organisms. researchgate.netresearchgate.net Understanding the full spectrum of PSTs and their metabolic fate is essential for accurate risk assessment and for uncovering new chemical scaffolds for drug development. nih.gov

Exploration of Enzymes for Targeted Bioconversion and Detoxification

Nature has evolved enzymatic pathways both for the biosynthesis and potential degradation of saxitoxins. nih.gov The genes responsible for STX biosynthesis (the sxt gene cluster) have been identified in cyanobacteria and include enzymes that perform specific chemical modifications, such as hydroxylation and sulfation. acs.orgmdpi.com For example, specific sulfotransferase enzymes are responsible for converting hydroxylated precursors into their sulfated forms, like the gonyautoxins. acs.org Harnessing these enzymes could provide a biocatalytic route to produce specific STX analogs that are difficult to access through chemical synthesis alone. acs.org

Conversely, there is significant interest in identifying enzymes that can detoxify PSTs. Studies have shown that certain bacteria, such as Bacillus flexus, can biotransform saxitoxin into less toxic or non-toxic byproducts. nih.gov This bacterium was found to convert STX into a disulfated C-toxin variant, which exhibited no toxicity in an Artemia-based assay. nih.gov Similarly, microorganisms within the digestive glands of bivalves are thought to possess toxin-transforming enzymes. nih.gov The discovery and characterization of these enzymes could lead to novel bioremediation strategies for contaminated water sources or for detoxifying contaminated shellfish post-harvest. nih.govnih.gov

Advanced Methodologies for Large-Scale Research Supply

A major bottleneck in the study of this compound and its analogs has been the limited supply of pure material. chemrxiv.org Isolation from natural sources (dinoflagellate cultures or contaminated shellfish) is often laborious and yields only small quantities. nih.gov This scarcity of analytical standards and research material has hampered toxicological studies, receptor binding assays, and drug development efforts. nih.govmdpi.com

A groundbreaking recent development has been the establishment of a scalable and modular total synthesis of saxitoxin and neosaxitoxin. chemrxiv.orgbioengineer.org This achievement overcomes longstanding synthetic challenges and provides a reliable method for producing gram-scale quantities of these complex molecules. chemrxiv.orgmdpi.com The modularity of the synthesis is particularly important, as it facilitates late-stage modifications to the core structure, enabling the rapid generation of diverse analogs for biological testing. bioengineer.org This breakthrough is expected to accelerate research across neuropharmacology, medicinal chemistry, and chemical biology, transforming saxitoxin from a natural hazard into a versatile molecular scaffold for scientific discovery and innovation. bioengineer.org

Q & A

Basic Research Questions

Q. What analytical methods are most effective for detecting and quantifying 11-Hydroxysaxitoxin sulfate in environmental and biological samples?

- Methodological Answer : Use competitive enzyme-linked immunosorbent assays (ELISA) with cross-reactivity testing to differentiate this compound from structurally similar analogs like saxitoxin (STX) and decarbamoyl-STX. For higher specificity, combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with pre-column oxidation derivatization to isolate the sulfate ester group at the C-11 position. Validate sensitivity thresholds (e.g., 0.1–0.5 ng/mL for ELISA) and account for matrix effects in shellfish or algal samples .

Q. How can the structural conformation of this compound be characterized to understand its biochemical interactions?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy to analyze the sulfate ester group at the C-11 position, which distinguishes it from non-sulfated analogs like 11-hydroxysaxitoxin. Pair this with chemical hydrolysis experiments to confirm the sulfate group’s role in reducing basicity, as evidenced by shifts in guanidinium group interactions during toxicity assays .

Q. What are the primary biosynthetic pathways for this compound in dinoflagellates like Gonyaulax tamarensis?

- Methodological Answer : Cultivate G. tamarensis under controlled environmental conditions (e.g., nutrient availability, predator exposure) to track toxin production via isotopic labeling. Use high-resolution LC-MS to identify intermediate metabolites, focusing on sulfotransferase activity at the C-11 position. Compare with genomic data to map enzymatic pathways .

Q. How does this compound contribute to paralytic shellfish poisoning (PSP) mechanisms compared to other saxitoxin analogs?

- Methodological Answer : Conduct voltage-clamp electrophysiology on sodium channels to assess toxin binding affinity. The sulfate group at C-11 reduces membrane permeability compared to STX, requiring higher concentrations for equivalent neurotoxic effects. Validate using in vitro models (e.g., neuroblastoma cell lines) and compare IC₅₀ values with decarbamoyl derivatives .

Advanced Research Questions

Q. How can experimental designs address contradictions in antibody cross-reactivity data for this compound?

- Methodological Answer : Optimize ELISA protocols by testing polyclonal antibodies against synthetic this compound conjugates. Use surface plasmon resonance (SPR) to quantify binding kinetics and identify epitopes influenced by the C-11 sulfate group. Cross-validate with structurally modified analogs (e.g., carbamoyl neo-STX sulfate) to isolate conformation-specific interactions .

Q. What environmental factors influence the production of this compound in algal blooms, and how can these variables be controlled in lab cultures?

- Methodological Answer : Simulate predator-prey interactions by adding copepod lipids or kairomones to G. tamarensis cultures. Monitor toxin profiles using LC-MS and transcriptomic analysis to link defense mechanism activation (e.g., bioluminescence genes) with sulfate analog synthesis. Control variables like light intensity, pH, and nitrogen-phosphorus ratios to isolate stress-induced production .

Q. How can researchers resolve discrepancies in toxin quantification when this compound co-occurs with other PSP toxins in field samples?

- Methodological Answer : Apply orthogonal validation techniques:

- Step 1 : Perform hydrophilic interaction liquid chromatography (HILIC) to separate sulfated analogs from non-sulfated toxins.

- Step 2 : Use post-column oxidation with fluorescence detection to enhance sensitivity for low-abundance compounds.

- Step 3 : Cross-reference with genomic data from bloom samples to correlate toxin profiles with dinoflagellate species diversity .

Q. What synthetic strategies can produce this compound analogs for structure-activity relationship (SAR) studies?

- Methodological Answer : Chemically modify saxitoxin via regioselective sulfation at the C-11 hydroxyl group using sulfur trioxide-pyridine complexes. Confirm sulfation efficiency via ion-pair chromatography and compare toxicity profiles using patch-clamp assays. Address solubility challenges by derivatizing with zwitterionic buffers .

Q. How can multi-omics approaches (e.g., metabolomics, proteomics) elucidate the ecological role of this compound in marine food webs?

- Methodological Answer :

- Metabolomics : Profile extracellular metabolites in G. tamarensis cultures under predator stress to identify sulfate analog excretion patterns.

- Proteomics : Quantify sulfotransferase expression levels via tandem mass tags (TMT) and link to toxin production.

- Ecological Modeling : Integrate omics data with field observations to predict bloom toxicity and trophic transfer risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.